molecular formula C23H44O2 B12661272 2-Methylnonadecyl acrylate CAS No. 93804-56-9

2-Methylnonadecyl acrylate

Cat. No.: B12661272
CAS No.: 93804-56-9
M. Wt: 352.6 g/mol
InChI Key: FCAXOVLLASPKFQ-UHFFFAOYSA-N
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Description

2-Methylnonadecyl acrylate is an organic compound belonging to the family of acrylates, which are esters derived from acrylic acid. This compound is characterized by its long carbon chain, which imparts unique properties making it valuable in various industrial applications. Acrylates, including this compound, are widely used in the production of polymers, coatings, adhesives, and other materials due to their ability to undergo polymerization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylnonadecyl acrylate typically involves the esterification of acrylic acid with 2-Methylnonadecanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The use of continuous flow reactors allows for efficient mixing and heat transfer, which are crucial for the exothermic esterification reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Methylnonadecyl acrylate can undergo various chemical reactions, including:

    Polymerization: The most common reaction, where the acrylate group undergoes free radical polymerization to form polymers.

    Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield acrylic acid and 2-Methylnonadecanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals generated from initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.

    Hydrolysis: Conducted in the presence of strong acids like hydrochloric acid or bases like sodium hydroxide.

    Transesterification: Catalyzed by acids or bases, often using methanol or ethanol as the alcohol component.

Major Products:

Scientific Research Applications

2-Methylnonadecyl acrylate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-Methylnonadecyl acrylate involves its polymerization to form long-chain polymers. The acrylate group undergoes free radical polymerization, where the double bond reacts with free radicals to form a polymer chain. This process can be initiated by heat, UV light, or chemical initiators. The resulting polymers exhibit properties such as flexibility, toughness, and resistance to environmental factors .

Comparison with Similar Compounds

    2-Ethylhexyl acrylate: Known for its use in pressure-sensitive adhesives.

    Butyl acrylate: Commonly used in the production of paints and coatings.

    Methyl methacrylate: Widely used in the production of acrylic glass and resins.

Uniqueness of 2-Methylnonadecyl Acrylate: this compound is unique due to its long carbon chain, which imparts superior hydrophobicity and flexibility to the resulting polymers. This makes it particularly valuable in applications requiring durable and water-resistant coatings and adhesives .

Properties

CAS No.

93804-56-9

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

IUPAC Name

2-methylnonadecyl prop-2-enoate

InChI

InChI=1S/C23H44O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(3)21-25-23(24)5-2/h5,22H,2,4,6-21H2,1,3H3

InChI Key

FCAXOVLLASPKFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C)COC(=O)C=C

Origin of Product

United States

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